1-Chloro-3-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H6ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups.
Mechanism of Action
Mode of Action
1-Chloro-3-iodo-2-methoxybenzene, as a benzene derivative, can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The molecular weight of 268479 Da suggests that it may have reasonable bioavailability, as molecules under 500 Da are generally well-absorbed.
Result of Action
The electrophilic aromatic substitution it undergoes can lead to the formation of various substituted benzene rings , which may have diverse biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-chloro-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation and methoxylation steps, followed by purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-iodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while the halogen atoms can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Chloro-3-iodo-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 1-Chloro-2-iodo-3-methoxybenzene
- 1-Chloro-3-iodobenzene
- 1-Iodo-2-methoxybenzene
Uniqueness: 1-Chloro-3-iodo-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Properties
IUPAC Name |
1-chloro-3-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEJMUOZUDREAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.